3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester
CAS No.: 1690012-05-5
Cat. No.: VC2747382
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1690012-05-5 |
|---|---|
| Molecular Formula | C11H21NO3 |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | tert-butyl 2-[(3S)-3-hydroxypiperidin-1-yl]acetate |
| Standard InChI | InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)8-12-6-4-5-9(13)7-12/h9,13H,4-8H2,1-3H3/t9-/m0/s1 |
| Standard InChI Key | YLHRLEPEETWKBW-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)CN1CCC[C@@H](C1)O |
| SMILES | CC(C)(C)OC(=O)CN1CCCC(C1)O |
| Canonical SMILES | CC(C)(C)OC(=O)CN1CCCC(C1)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester is a chiral compound featuring a piperidine ring with a hydroxyl group at the 3-position in the (S) configuration and an acetic acid tert-butyl ester substituent at the nitrogen atom. This arrangement of functional groups provides multiple reaction sites for further chemical modifications.
Table 1: Chemical Identity
| Parameter | Value |
|---|---|
| CAS Number | 1690012-05-5 |
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | tert-butyl 2-[(3S)-3-hydroxypiperidin-1-yl]acetate |
| SMILES | CC(C)(C)OC(=O)CN1CCCC@@HO |
| InChI | InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)8-12-6-4-5-9(13)7-12/h9,13H,4-8H2,1-3H3/t9-/m0/s1 |
| InChIKey | YLHRLEPEETWKBW-VIFPVBQESA-N |
Structural Features
The compound contains several key structural elements that define its chemical behavior:
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A six-membered piperidine heterocyclic ring providing a basic nitrogen center
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A stereogenic center at the C-3 position with (S) configuration bearing a hydroxyl group
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An N-substituted acetate moiety protected as a tert-butyl ester
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Multiple conformational possibilities due to the flexible piperidine ring
The three-dimensional arrangement of these elements contributes significantly to the compound's potential biological activity and chemical reactivity .
Physical and Chemical Properties
Physical Properties
While comprehensive physical property data for 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester is limited in the published literature, the compound is expected to exhibit properties typical of similar piperidine derivatives with moderate molecular weight.
Table 2: Physical Properties
| Property | Value/Description | Notes |
|---|---|---|
| Physical State | Solid at room temperature | Typical for similar compounds |
| Solubility | Soluble in organic solvents (dichloromethane, chloroform, ethyl acetate) | Based on functional groups present |
| Water Solubility | Limited water solubility | Due to the presence of the tert-butyl ester group |
| Log P (calculated) | Not directly reported | Expected to be moderately lipophilic |
Chemical Properties
The chemical properties of this compound are largely determined by its functional groups:
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The tertiary amine of the piperidine ring acts as a base and a nucleophile
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The hydroxyl group at C-3 can participate in hydrogen bonding and can be functionalized through esterification or oxidation
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The tert-butyl ester provides a protected carboxylic acid functionality that can be selectively deprotected under acidic conditions
These diverse functional groups make 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester a versatile intermediate in organic synthesis .
Synthesis Methods
Stereoselective Synthesis
A key challenge in the synthesis is establishing the correct stereochemistry at the C-3 position. Recent research by Fayad et al. (2023) on similar hydroxy pipecolic acid derivatives has utilized orthoester-based approaches that could be adapted for the synthesis of this compound .
Table 3: Potential Synthetic Routes Based on Similar Compounds
Recent Synthetic Innovations
Fayad et al. described a synthesis of cis-3-hydroxypipecolic acid derivatives using alkynyl addition to orthoester-protected serinals followed by hydrogenation under high pressure (85 bar) using Pearlman's catalyst at 70°C. This approach demonstrated that:
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The hydrogenation of the 1,5-dihydro-3H-2,4-benzodioxepin protecting group was identified as the rate-limiting step
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Milder hydrogenation conditions could be achieved by adding diluted acetic acid
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The intermediate could be converted to the desired derivatives through carbamate protection and saponification
This synthetic strategy could potentially be adapted for the preparation of 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester through appropriate modifications of the protecting groups and reaction conditions.
Structural Analogues and Comparative Analysis
Related Compounds
Several structural analogues of 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester have been described in the literature, differing in the position of functional groups or stereochemistry.
Table 4: Structural Analogues Comparison
Structure-Activity Relationship Considerations
The specific positioning of functional groups in 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester has important implications for its potential biological activity:
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The (S)-stereochemistry at the 3-position creates a specific spatial arrangement of the hydroxyl group that could influence interactions with biological targets
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The positioning of the hydroxyl group at the 3-position rather than the 4-position (as in some analogues) results in different conformational properties of the piperidine ring
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The acetic acid tert-butyl ester moiety provides a flexible linker that distinguishes this compound from direct carbamate analogues
These structural features collectively influence the compound's pharmacokinetic properties and potential binding interactions .
Analytical Methods and Characterization
Spectroscopic Analysis
Spectroscopic techniques play a crucial role in the identification and characterization of 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR provides information about the proton environments, including those of the piperidine ring, hydroxyl group, and tert-butyl ester
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¹³C NMR helps identify the carbon signals from the carbonyl, tert-butyl, and piperidine ring carbons
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Mass Spectrometry
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Expected molecular ion peak at m/z 215.29 corresponding to the molecular weight
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Characteristic fragmentation patterns including loss of the tert-butyl group
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Infrared Spectroscopy
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Characteristic absorption bands for the ester carbonyl, hydroxyl, and C-N stretching vibrations
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Chromatographic Methods
Chromatographic techniques are essential for assessing purity and for separating the compound from reaction mixtures:
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High-Performance Liquid Chromatography (HPLC)
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Useful for purity determination and quality control
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Chiral HPLC can be employed to confirm stereochemical purity
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Thin-Layer Chromatography (TLC)
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Valuable for reaction monitoring during synthesis
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Can be used for preliminary purity assessment
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Current Research Trends and Future Directions
Research Gaps
Several significant research gaps exist in the current understanding of 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester:
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Limited documentation of optimized synthesis methods specifically for this compound
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Incomplete characterization of physical and chemical properties
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Limited exploration of biological activities and structure-activity relationships
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Lack of comprehensive studies on stability and degradation pathways
Future Research Opportunities
These gaps present several promising research opportunities:
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Development of improved synthetic routes with higher stereoselectivity and yield
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Comprehensive physical and chemical characterization studies
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Investigation of biological activities, particularly in contexts where related piperidine derivatives have shown promise
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Exploration as a building block for complex molecules with potential therapeutic applications
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Structure-activity relationship studies to understand the importance of the (S)-stereochemistry and the position of the hydroxyl group
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